molecular formula C10H12N2O2S B8024732 2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine

2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine

Cat. No.: B8024732
M. Wt: 224.28 g/mol
InChI Key: ORTVZBCRHXFSID-UHFFFAOYSA-N
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Description

2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine is a heterocyclic compound with the molecular formula C10H12N2O2S and a molecular weight of 224.28 g/mol . This compound is characterized by a thiazine ring fused with a benzene ring, and it contains both nitro and dimethyl substituents. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-dimethyl-3-nitropropane-1,3-diol with sulfur and a base to form the thiazine ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. The reactions typically occur under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2,2-dimethyl-7-amino-3,4-dihydro-2H-benzo[b][1,4]thiazine, while substitution reactions can produce a variety of functionalized derivatives.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine exerts its effects involves interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or interfere with cellular signaling pathways, contributing to its observed activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,2-dimethyl-7-nitro-3,4-dihydro-1,4-benzothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-10(2)6-11-8-4-3-7(12(13)14)5-9(8)15-10/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTVZBCRHXFSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C(S1)C=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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